molecular formula C22H26N4O4S B2989023 N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1203211-19-1

N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2989023
CAS RN: 1203211-19-1
M. Wt: 442.53
InChI Key: CQCILXRWLWNCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Recent studies have highlighted the synthesis of novel compounds with structures closely related to the specified chemical, demonstrating significant biological activities. For instance, novel derivatives featuring piperazine and benzothiazole units have been synthesized, exhibiting potent antimicrobial and anti-inflammatory properties. These compounds were evaluated for their cyclooxygenase inhibition and analgesic activities, with some showing high selectivity for COX-2 inhibition and notable analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020). Similarly, derivatives incorporating theophylline and thymine into polyamides have been synthesized, with molecular weights indicating potential for diverse biological applications (M. Hattori & M. Kinoshita, 1979).

Antimicrobial and Antiviral Activities

The synthesis of compounds with a piperazine core and various substituents has led to the discovery of molecules with significant antimicrobial and antiviral activities. For example, new piperazine and triazolo-pyrazine derivatives have shown promising results in vitro against bacterial and fungal strains. Some derivatives exhibited superior antimicrobial activity, suggesting potential as leads for developing new antimicrobials (M. Patil et al., 2021). Furthermore, derivatives of piperazine doped with febuxostat have been evaluated for their anti-Tobacco mosaic virus (TMV) and antimicrobial activities, with some compounds showing promising results (R. C. Krishna Reddy et al., 2013).

Structural Analysis and Characterization

The structural characterization of these compounds through techniques like X-ray diffraction has been crucial in understanding their potential biological activities. For instance, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety have provided insights into their potential biological applications (Hong-Shui Lv et al., 2013).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-14-8-9-16(28-2)18-20(14)31-22(24-18)26-12-10-25(11-13-26)21(27)23-15-6-5-7-17(29-3)19(15)30-4/h5-9H,10-13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCILXRWLWNCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

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